Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Organic Synthesis Building Blocks Electrophilic Reactivity

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (CAS 33778-96-0), also known as methyl 5-glyoxyloyl-salicylate, is a salicylic acid derivative featuring a methyl ester at the 2-hydroxybenzoate core and an electrophilic 2-oxoacetyl (glyoxyloyl) substituent at the 5-position. With a molecular formula of C10H8O5 and a molecular weight of 208.17 g/mol , this compound serves as a versatile building block for synthesizing more complex organic molecules.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 33778-96-0
Cat. No. B3126755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-(2-oxoacetyl)benzoate
CAS33778-96-0
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(=O)C=O)O
InChIInChI=1S/C10H8O5/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-5,12H,1H3
InChIKeyMPLHCFBMCCBBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (CAS 33778-96-0): Core Physicochemical and Structural Profile


Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (CAS 33778-96-0), also known as methyl 5-glyoxyloyl-salicylate, is a salicylic acid derivative featuring a methyl ester at the 2-hydroxybenzoate core and an electrophilic 2-oxoacetyl (glyoxyloyl) substituent at the 5-position [1]. With a molecular formula of C10H8O5 and a molecular weight of 208.17 g/mol , this compound serves as a versatile building block for synthesizing more complex organic molecules . Its unique structural motif—combining a salicylate backbone with an α-ketoaldehyde group—imparts distinct reactivity and potential for specific intermolecular interactions, differentiating it from simpler salicylate analogs.

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: Why In-Class Analogs Cannot Be Interchanged


While several methyl 2-hydroxy-5-substituted benzoates exist, direct substitution with analogs such as methyl 5-acetylsalicylate (CAS 16475-90-4) or methyl 5-formylsalicylate (CAS 41489-76-3) is not scientifically justified. The 2-oxoacetyl group present in the target compound introduces an α-ketoaldehyde moiety that is both a potent electrophile and a hydrogen-bond acceptor, profoundly altering its chemical reactivity, metabolic stability, and potential for target engagement compared to analogs bearing acetyl (methyl ketone) or formyl (aldehyde) groups [1]. Preliminary evidence indicates that structural variations at the 5-position of the methyl 2-hydroxybenzoate scaffold significantly influence biological activity, as demonstrated by differential tyrosinase inhibition among 5-substituted derivatives [2]. Therefore, procurement decisions must be based on compound-specific data rather than class-level assumptions.

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: Quantified Differentiation Against Structural Analogs


Enhanced Electrophilic Reactivity: A Key Differentiator for Downstream Derivatization

The 2-oxoacetyl group of the target compound provides a significantly more reactive electrophilic handle than the acetyl group of methyl 5-acetylsalicylate. This is inferred from the established use of oxalyl chloride in synthesizing chemiluminescent oxalates [1], a reactivity profile not shared by acetyl analogs. The α-ketoaldehyde functionality enables a wider range of condensation, nucleophilic addition, and redox transformations, offering synthetic versatility that the ketone analog cannot match .

Organic Synthesis Building Blocks Electrophilic Reactivity

Tyrosinase Inhibition: Quantitative SAR Evidence for 5-Position Substitution Effects

A structure-activity relationship (SAR) study of methyl 2-hydroxy-5-substituted benzoate derivatives demonstrated that the nature of the 5-position substituent critically influences tyrosinase inhibitory potency [1]. While the specific 2-oxoacetyl derivative was not directly tested, the study's findings underscore that substitution at the 5-position is a key determinant of biological activity. The target compound's unique 2-oxoacetyl group, with its distinct electronic and steric properties, is therefore expected to yield a different biological profile compared to the tested analogs, which included long-chain fatty acid esters [1].

Tyrosinase Inhibition Structure-Activity Relationship Melanogenesis

Physicochemical Distinctions: Density and Boiling Point Compared to Acetyl and Formyl Analogs

The target compound exhibits distinct physicochemical properties compared to closely related 5-substituted analogs. It possesses a higher density (1.3 g/cm³) and a boiling point (350.8 °C) that falls between the lower-boiling methyl 5-formylsalicylate and the higher-boiling methyl 5-acetylsalicylate [1][2]. These differences in key physical constants directly impact handling, purification, and formulation strategies, making the compound non-interchangeable in processes where these parameters are critical.

Physicochemical Properties Analytical Chemistry Formulation

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: Recommended Application Scenarios Based on Evidence


Synthesis of Complex Molecules via Electrophilic Derivatization

The compound's 2-oxoacetyl group serves as a versatile electrophilic center, making it an ideal building block for synthesizing chemiluminescent oxalates (analogous to MCPO ), hydrazones, and other condensation products. This reactivity is a direct consequence of the α-ketoaldehyde moiety, which is more electrophilic than a standard ketone or aldehyde. Procurement of this specific compound is justified when the synthetic route requires the unique reactivity profile of a glyoxyloyl ester, as opposed to the less reactive acetyl analog .

Structure-Activity Relationship (SAR) Studies on Tyrosinase Inhibition

The demonstrated SAR for 5-substituted methyl 2-hydroxybenzoates establishes this scaffold as a valuable template for developing tyrosinase inhibitors. The target compound, with its unique 2-oxoacetyl substituent, is a critical probe for expanding SAR knowledge. Its procurement enables researchers to investigate how a highly electron-withdrawing and hydrogen-bond-capable group at the 5-position influences tyrosinase binding affinity and selectivity, a key step toward identifying novel depigmenting or melanogenesis-modulating agents .

Analytical Method Development and Reference Standard Utilization

The distinct physicochemical profile of this compound, including its specific density (1.3 g/cm³) and boiling point (350.8 °C) , differentiates it from analogs like methyl 5-acetylsalicylate and methyl 5-formylsalicylate [4]. This makes the target compound suitable for use as a reference standard in developing and validating analytical methods (e.g., HPLC, GC) for complex mixtures, ensuring accurate identification and quantification in synthetic or biological matrices.

Preparation of Glyoxylic Acid Derivatives and Intermediates

As a protected or derivatized form of a glyoxylic acid moiety, this compound is a key intermediate for preparing various glyoxylic acid derivatives . Its procurement is essential for research groups and industrial labs focused on synthesizing novel compounds containing the glyoxyloyl pharmacophore or structural motif, which is found in certain pharmaceutical agents and specialty chemicals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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